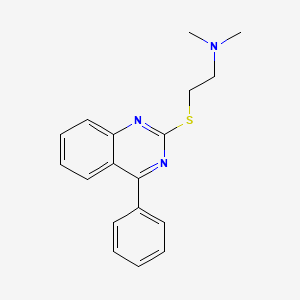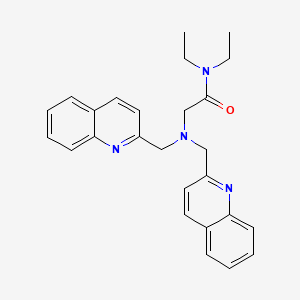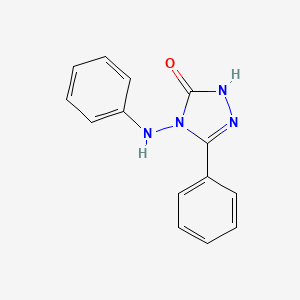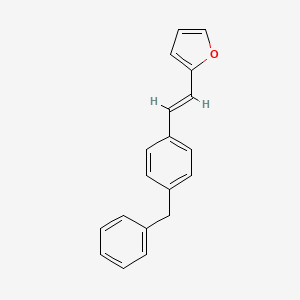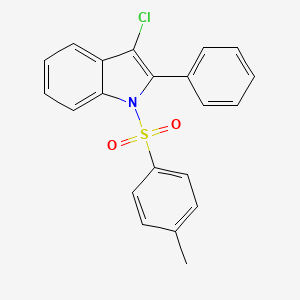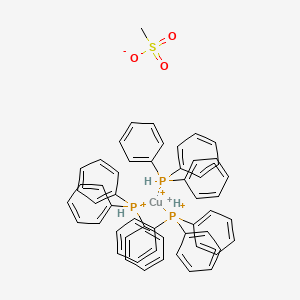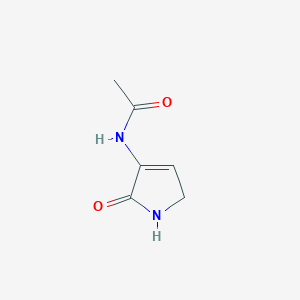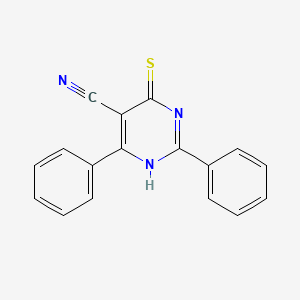
2,6-Diphenyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the cyclocondensation of appropriate aldehydes, thiourea, and malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions . The reaction can be summarized as follows:
Starting Materials: Benzaldehyde, thiourea, and malononitrile.
Reaction Conditions: Reflux in ethanol with a base (e.g., sodium ethoxide).
Product Isolation: The product is isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with functional groups replacing the carbonitrile or phenyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its cytotoxic effects on cancer cell lines.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of 2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile is not fully understood. it is believed to exert its effects by interacting with cellular targets such as enzymes and receptors. The compound may inhibit key enzymes involved in microbial and cancer cell metabolism, leading to cell death .
Comparación Con Compuestos Similares
2,6-Diphenyl-4-thioxo-1,4-dihydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives:
Propiedades
Número CAS |
13996-08-2 |
|---|---|
Fórmula molecular |
C17H11N3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2,6-diphenyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H11N3S/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) |
Clave InChI |
PBYVYBRYTHLJAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=S)N=C(N2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,2-f][1,3]benzoxazole](/img/structure/B12915015.png)
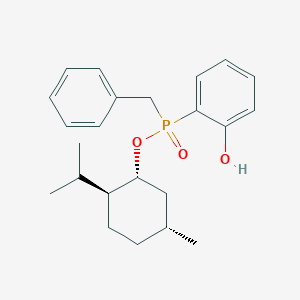
![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
![4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid](/img/structure/B12915024.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
